molecular formula C9H11N3O3S B3254609 1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide CAS No. 24134-67-6

1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide

Cat. No.: B3254609
CAS No.: 24134-67-6
M. Wt: 241.27 g/mol
InChI Key: LNMRRGFCIHIANW-UHFFFAOYSA-N
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Description

1,3-Dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide is a heterocyclic compound featuring a benzodiazole core with a sulfonamide moiety at the 5-position. Its structure includes two methyl groups at the 1- and 3-positions and a ketone group at the 2-position (Figure 1). This compound serves as a key intermediate in medicinal chemistry, particularly in the design of bromodomain inhibitors targeting proteins like TRIM24 and BRPF1 . Its synthesis typically involves multi-step organic reactions, including chlorosulfonation, substitution, and cyclization, as described in and .

Properties

IUPAC Name

1,3-dimethyl-2-oxobenzimidazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O3S/c1-11-7-4-3-6(16(10,14)15)5-8(7)12(2)9(11)13/h3-5H,1-2H3,(H2,10,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNMRRGFCIHIANW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)S(=O)(=O)N)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901181311
Record name 2,3-Dihydro-1,3-dimethyl-2-oxo-1H-benzimidazole-5-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901181311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24134-67-6
Record name 2,3-Dihydro-1,3-dimethyl-2-oxo-1H-benzimidazole-5-sulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24134-67-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro-1,3-dimethyl-2-oxo-1H-benzimidazole-5-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901181311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Key Observations :

  • Sulfonamide Modifications : Aromatic sulfonamides (e.g., 3,4-dimethoxybenzene in 7b) improve binding affinity to bromodomains compared to simpler sulfonamides .
  • Aminoalkoxy Chains: Compounds like 8h incorporate aminopropoxy groups, which may facilitate hydrogen bonding with target proteins .

Physicochemical Properties

  • Molecular Weight : Ranges from 283.3 (target) to 600+ (8h). Higher weights may limit bioavailability but improve target engagement.
  • Solubility : Polar substituents (e.g., methoxy in 5b) enhance aqueous solubility, whereas hydrophobic groups (e.g., benzyloxy in 7b) reduce it .
  • Stability : Methyl groups at the 1- and 3-positions (common across all analogs) stabilize the benzodiazole core against metabolic degradation .

Q & A

Q. What are the primary synthetic routes for 1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide, and how do reaction conditions influence yield?

Methodological Answer:

  • Synthetic Pathways : The compound’s core structure (benzodiazole-sulfonamide) is typically synthesized via cyclization of substituted benzene precursors. For example, sulfonamide groups are introduced via nucleophilic substitution using sulfonyl chlorides under anhydrous conditions .
  • Optimization : Reaction temperature (80–120°C) and solvent polarity (e.g., DMF vs. THF) significantly affect cyclization efficiency. Catalytic bases like triethylamine improve sulfonamide coupling yields by neutralizing HCl byproducts .
  • Yield Contradictions : Conflicting reports on optimal stoichiometry (e.g., 1:1.2 vs. 1:1.5 molar ratios for sulfonamide coupling) suggest the need for kinetic studies to resolve discrepancies .

Q. Which spectroscopic techniques are most effective for characterizing structural purity, and how are spectral contradictions resolved?

Methodological Answer:

  • Key Techniques :
    • ¹H/¹³C NMR : Confirm methyl group positions (δ ~2.5–3.0 ppm for N-methyl) and benzodiazole aromaticity (δ ~7.0–8.5 ppm). Discrepancies in carbonyl (C=O) peak shifts may arise from solvent polarity effects .
    • FTIR : Validate sulfonamide (S=O at ~1350 cm⁻¹) and benzodiazole (C=N at ~1600 cm⁻¹). Overlapping peaks (e.g., C=O vs. aromatic C=C) require deconvolution software .
  • Resolution of Contradictions : Comparative analysis with DFT-calculated spectra (e.g., using Gaussian 09) helps distinguish experimental artifacts from structural anomalies .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s bioactivity, and what limitations arise from structural approximations?

Methodological Answer:

  • DFT Applications :
    • Optimize geometry using B3LYP/6-311G(d,p) basis sets to calculate electrostatic potential surfaces, identifying nucleophilic/electrophilic sites for binding interactions .
    • Vibrational frequency scaling factors (e.g., 0.961 for B3LYP) must align with experimental IR data to avoid overfitting .
  • Docking Limitations :
    • False positives occur when rigid docking ignores benzodiazole ring flexibility. Hybrid QM/MM simulations improve accuracy but require high computational resources .

Q. What experimental strategies address discrepancies in anti-proliferative activity data across cell lines?

Methodological Answer:

  • Hypothesis Testing :
    • Variable Control : Standardize cell viability assays (MTT vs. ATP-based) and account for sulfonamide solubility differences (DMSO concentration ≤0.1% v/v) .
    • Mechanistic Studies : Use siRNA knockdown to isolate target pathways (e.g., tubulin polymerization vs. kinase inhibition) .
  • Data Normalization : Report IC₅₀ values relative to positive controls (e.g., doxorubicin) to mitigate inter-lab variability .

Q. How can reaction engineering principles optimize large-scale synthesis while maintaining regioselectivity?

Methodological Answer:

  • Process Design :
    • Microreactors : Enhance heat/mass transfer for exothermic sulfonamide coupling, reducing side products (e.g., N-alkylation byproducts) .
    • DoE (Design of Experiments) : Apply Taguchi methods to prioritize factors (temperature > solvent > catalyst loading) and minimize trial runs .
  • Scale-Up Challenges : Aggregation of intermediates in batch reactors reduces yield. Continuous flow systems with in-line FTIR monitoring mitigate this .

Q. What methodologies reconcile contradictions in theoretical vs. experimental electronic properties (e.g., HOMO-LUMO gaps)?

Methodological Answer:

  • Calibration Strategies :
    • Compare DFT-predicted band gaps (e.g., using CAM-B3LYP) with UV-Vis spectroscopy. Solvent effects (PCM models) must align with experimental conditions .
    • Address basis set incompleteness by benchmarking against high-level methods (e.g., CCSD(T)) for critical orbitals .

Methodological Innovation Questions

Q. How can machine learning models predict novel derivatives with enhanced bioactivity?

Methodological Answer:

  • Data Curation : Train models on PubChem datasets (e.g., IC₅₀ values for sulfonamide hybrids) using molecular descriptors (logP, topological polar surface area) .
  • Validation : Use leave-one-out cross-validation to avoid overfitting. Active learning loops iteratively refine predictions with new experimental data .

Q. What hybrid experimental-computational workflows validate reaction mechanisms for this compound?

Methodological Answer:

  • In Situ Spectroscopy : Pair HPLC-MS with DFT-calculated transition states to track intermediates (e.g., benzodiazole ring closure) .
  • Kinetic Isotope Effects (KIE) : Measure ²H/¹H or ¹³C/¹²C ratios to distinguish concerted vs. stepwise mechanisms for sulfonamide formation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide

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